molecular formula C13H22O6 B1368675 Pinitol diacetonide CAS No. 57819-56-4

Pinitol diacetonide

Cat. No.: B1368675
CAS No.: 57819-56-4
M. Wt: 274.31 g/mol
InChI Key: IPNUFAHKROGNMZ-HGQQYVGVSA-N
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Description

Pinitol diacetonide is a derivative of pinitol, a naturally occurring cyclitol found in various plants, particularly in the Leguminosae and Pinaceae families. Pinitol itself is known for its biological activities, including anti-diabetic, anti-inflammatory, and antioxidant properties. This compound is synthesized to enhance the stability and solubility of pinitol, making it more suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

Pinitol diacetonide, also known as D-Pinitol, primarily targets the biochemical pathways involved in glucose metabolism . It plays a significant role in the regulation of hyperglycemia and prevention of insulin resistance .

Mode of Action

D-Pinitol exerts an insulin-like anti-hyperglycemic effect . It interacts with its targets by promoting the expression of phosphatidylinositol 3-kinase (PI3K) and the downstream target protein kinase B (Akt), which are crucial for accelerating glycogen synthesis .

Biochemical Pathways

The primary biochemical pathway affected by D-Pinitol is the PI3K/Akt pathway . This pathway plays a crucial role in glucose metabolism and insulin signaling. By enhancing the activity of this pathway, D-Pinitol promotes glycogen synthesis, thereby regulating hyperglycemia .

Pharmacokinetics

The oral absorption of D-Pinitol is dose-dependent and of extended duration, with a Tmax reached after almost 4 hours, and a half-life greater than 5 hours . This suggests that the metabolism of D-Pinitol involves a slow elimination phase .

Result of Action

The primary result of D-Pinitol’s action is the effective regulation of hyperglycemia and prevention of insulin resistance . It has been shown to suppress fasting blood glucose levels and enhance impaired pancreatic function . Moreover, it has been suggested to inhibit bone loss in diabetic osteoporosis mice via elevating the D-chiro-inositol levels in tissues .

Action Environment

D-Pinitol is a cyclitol nearly ubiquitous in the Leguminosae and Pinaceae families. It plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . The efficacy and stability of D-Pinitol can be influenced by these environmental factors .

Biochemical Analysis

Biochemical Properties

Pinitol diacetonide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as glucose transporter 2 (GLUT2) and glycogen synthase kinase-3β (GSK-3β), influencing glucose metabolism and glycogen synthesis . Additionally, this compound interacts with antioxidant enzymes like glutathione peroxidase (GSH-Px) and glutathione reductase (GR), enhancing cellular antioxidant capacity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, including the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which is crucial for cell survival and metabolism . This compound also influences gene expression by regulating transcription factors such as nuclear factor kappa-B (NF-κB), thereby affecting inflammatory responses and cellular stress . Furthermore, it impacts cellular metabolism by enhancing glucose uptake and utilization, contributing to improved cellular energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an insulin mimetic, binding to insulin receptors and activating downstream signaling pathways, leading to increased glucose uptake and glycogen synthesis . This compound also inhibits the activity of GSK-3β, promoting glycogen synthesis and reducing hyperglycemia . Additionally, it modulates the expression of genes involved in antioxidant defense, enhancing cellular resilience to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its bioactivity for extended periods . Long-term studies have shown that this compound can sustain its beneficial effects on cellular function, including improved glucose metabolism and enhanced antioxidant capacity . Degradation of the compound may occur under extreme conditions, potentially reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve glucose metabolism, reduce inflammation, and enhance antioxidant defense without significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, indicating that optimal dosages are crucial for maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose metabolism and antioxidant defense. It interacts with enzymes such as GLUT2 and GSK-3β, influencing glucose uptake and glycogen synthesis . Additionally, this compound enhances the activity of antioxidant enzymes like GSH-Px and GR, contributing to the detoxification of reactive oxygen species and maintenance of cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via glucose transporters and accumulates in tissues with high metabolic activity, such as the liver and muscles . The compound’s distribution is influenced by its interactions with binding proteins, which facilitate its localization to specific cellular compartments .

Subcellular Localization

This compound exhibits subcellular localization, primarily targeting the cytoplasm and mitochondria. It is directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, this compound interacts with enzymes involved in glucose metabolism, while in the mitochondria, it enhances antioxidant defense by modulating the activity of mitochondrial enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinitol diacetonide is typically synthesized through the acetonation of pinitol. The process involves the reaction of pinitol with acetone in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Pinitol diacetonide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound back to pinitol or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pinitol or other reduced derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Pinitol diacetonide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its anti-diabetic, anti-inflammatory, and antioxidant properties.

    Industry: Used in the formulation of pharmaceuticals and nutraceuticals due to its enhanced stability and solubility.

Comparison with Similar Compounds

    Pinitol: The parent compound, known for its biological activities.

    Inositol: A related cyclitol with similar structural features and biological functions.

    Chiro-inositol: Another cyclitol with comparable properties.

Uniqueness of Pinitol Diacetonide: this compound stands out due to its enhanced stability and solubility compared to pinitol. This makes it more suitable for various applications, particularly in the formulation of pharmaceuticals and nutraceuticals. Additionally, the acetonide group provides a protective effect, preventing degradation and enhancing the compound’s bioavailability.

Properties

IUPAC Name

(1R,2R,6R,7S,8S,9R)-8-methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-12(2)16-8-6(14)7(15-5)9-11(10(8)18-12)19-13(3,4)17-9/h6-11,14H,1-5H3/t6-,7-,8+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNUFAHKROGNMZ-HGQQYVGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H]([C@@H]3[C@H]([C@@H]2O1)OC(O3)(C)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584191
Record name (3aR,4S,5S,5aR,8aR,8bR)-5-Methoxy-2,2,7,7-tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57819-56-4
Record name (3aR,4S,5S,5aR,8aR,8bR)-5-Methoxy-2,2,7,7-tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using Pinitol diacetonide in modifying Podophyllotoxin?

A1: The abstract highlights that attaching this compound to Podophyllotoxin at the C-4 position resulted in two novel analogs, SR-104b and SR-104c. These analogs displayed enhanced potency against the A549 lung cancer cell line compared to etoposide, a known anticancer drug []. This suggests that this compound may play a role in improving the anticancer activity of Podophyllotoxin. Further research is needed to understand the exact mechanism of action and to explore its potential in other cancer cell lines.

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